molecular formula C13H20N2O7S B1396370 2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate CAS No. 1332531-24-4

2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate

Cat. No.: B1396370
CAS No.: 1332531-24-4
M. Wt: 348.37 g/mol
InChI Key: IKRQDHBMLGWZFH-UHFFFAOYSA-N
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Description

2-[(4-Hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate is a chemical compound with the molecular formula C11H18N2O3S.C2H2O4. It is known for its unique structure, which includes a hydroxybenzyl group, an amino group, and a dimethylethanesulfonamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate typically involves the reaction of 4-hydroxybenzylamine with N,N-dimethylethanesulfonamide in the presence of an appropriate catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate undergoes various chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and reduced sulfonamide derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-[(4-Hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzyl group can form hydrogen bonds with active sites, while the sulfonamide moiety can interact with other functional groups, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzylamine: Shares the hydroxybenzyl group but lacks the sulfonamide moiety.

    N,N-Dimethylethanesulfonamide: Contains the sulfonamide group but lacks the hydroxybenzyl group.

Uniqueness

2-[(4-Hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Biological Activity

2-[(4-Hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate, also known by its CAS number 1332531-24-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure includes a sulfonamide group, which is known for various pharmacological properties, including antibacterial and diuretic effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

  • Molecular Formula : C₁₃H₂₀N₂O₇S
  • Molecular Weight : 320.37 g/mol
  • CAS Number : 1332531-24-4
  • MDL Number : MFCD13857409

The biological activity of this compound can be attributed to its structural components. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an enzyme critical in the synthesis of folate in bacteria. This inhibition leads to bacteriostatic effects against a range of pathogens.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Pathogen Type Activity Reference
Gram-positiveInhibition
Gram-negativeInhibition

Case Study 1: Antimicrobial Efficacy

A study conducted by Murru et al. highlighted the effectiveness of sulfonamide derivatives in treating infections caused by resistant strains of bacteria. The study demonstrated that compounds similar to this compound exhibited a significant reduction in bacterial load in vitro.

Case Study 2: Oxalate Metabolism

Another significant aspect of this compound is its relationship with oxalate metabolism. Research has shown that certain lactic acid bacteria can metabolize oxalates effectively, which is crucial for preventing conditions such as kidney stones. The potential use of this compound in conjunction with probiotics was explored by Karamad et al., where Lactobacillus strains were found to degrade oxalates significantly.

Biological Activity Overview

Activity Type Effect Details
AntibacterialEffective against resistant strainsInhibition of bacterial growth
Oxalate degradationPotential for metabolic supportEnhances breakdown of oxalates by probiotics
Diuretic effectsPossible influence on urinary outputSimilar compounds have shown diuretic properties

Properties

IUPAC Name

2-[(4-hydroxyphenyl)methylamino]-N,N-dimethylethanesulfonamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S.C2H2O4/c1-13(2)17(15,16)8-7-12-9-10-3-5-11(14)6-4-10;3-1(4)2(5)6/h3-6,12,14H,7-9H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRQDHBMLGWZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCNCC1=CC=C(C=C1)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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